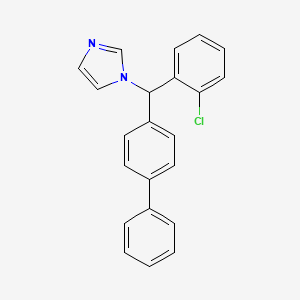

Lombazole

Description

Propriétés

Numéro CAS |

60628-98-0 |

|---|---|

Formule moléculaire |

C22H17ClN2 |

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole |

InChI |

InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H |

Clé InChI |

DALSNPRWUFOYDT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |

Apparence |

Solid powder |

Autres numéros CAS |

60628-98-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane Bay h 6020 Bay h-6020 lombazole |

Origine du produit |

United States |

Foundational & Exploratory

The Effect of Lombazole on Staphylococcus epidermidis Lipid Synthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lombazole, an imidazole (B134444) derivative known for its antifungal properties, exhibits significant antibacterial activity against Staphylococcus epidermidis. This technical guide delineates the mechanism of action of this compound, focusing on its targeted inhibition of lipid synthesis within S. epidermidis. The primary effect of this compound is the disruption of the bacterial cell envelope formation, with a specific impact on the de novo synthesis of lipids. This precedes any effects on bacterial growth or other metabolic processes, such as respiration or potassium permeability, highlighting lipid synthesis as the principal target.[1][2] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for the study of its activity, and visual representations of the relevant biochemical pathways.

Introduction

Staphylococcus epidermidis is a ubiquitous commensal bacterium of the human skin flora. However, it has emerged as a significant opportunistic pathogen, primarily associated with infections of indwelling medical devices through its ability to form biofilms. The increasing prevalence of antibiotic resistance in S. epidermidis necessitates the exploration of novel antimicrobial agents with alternative mechanisms of action. This compound, an imidazole compound, has been identified as a potent inhibitor of S. epidermidis growth. While imidazoles are well-characterized as inhibitors of ergosterol (B1671047) biosynthesis in fungi, their antibacterial mode of action is less understood.[1][2] This whitepaper consolidates the existing research on the effects of this compound on S. epidermidis, with a specific focus on its impact on lipid biosynthesis, providing a valuable resource for researchers in antimicrobial drug discovery and development.

Quantitative Data on this compound's Effect on Macromolecular Synthesis

The inhibitory action of this compound on the synthesis of key cellular macromolecules in Staphylococcus epidermidis was investigated to pinpoint its primary mechanism of action. The following tables summarize the quantitative data on the incorporation of radiolabeled precursors into lipids, RNA, DNA, protein, and cell wall components in the presence of varying concentrations of this compound.

Table 1: Effect of this compound on the Incorporation of [2-¹⁴C]Acetate into the Total Lipid Fraction of S. epidermidis

| This compound Concentration (µg/ml) | Incorporation of [2-¹⁴C]Acetate (% of control) |

| 0 | 100 |

| 1 | 75 |

| 3 | 50 |

| 10 | 25 |

| 30 | 10 |

Table 2: Effect of this compound on the Incorporation of Radiolabeled Precursors into Various Macromolecules of S. epidermidis

| Macromolecule | Radiolabeled Precursor | This compound Concentration for 50% Inhibition (µg/ml) |

| Lipids | [¹⁴C]Acetate | 3 |

| RNA | [³H]Uridine | >100 |

| DNA | [³H]Thymidine | >100 |

| Protein | [³H]Leucine | >100 |

| Cell Wall | N-acetyl-[¹⁴C]glucosamine | 30 |

Data presented in Tables 1 and 2 are synthesized from the findings of Barug et al. (1986).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on S. epidermidis.

Determination of Macromolecular Synthesis Inhibition

This protocol outlines the method used to quantify the effect of this compound on the synthesis of lipids, RNA, DNA, protein, and cell wall components in S. epidermidis.

-

Bacterial Culture Preparation: Staphylococcus epidermidis is grown overnight in a suitable liquid medium (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted in fresh medium to an optical density at 620 nm (OD₆₂₀) of approximately 0.1 and incubated until the OD₆₂₀ reaches 0.4.

-

Exposure to this compound: The bacterial culture is divided into aliquots. This compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is added to the aliquots to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

-

Radiolabeling: Immediately after the addition of this compound, a specific radiolabeled precursor is added to each set of corresponding aliquots:

-

Lipid Synthesis: [2-¹⁴C]Acetate

-

RNA Synthesis: [³H]Uridine

-

DNA Synthesis: [³H]Thymidine

-

Protein Synthesis: [³H]Leucine

-

Cell Wall Synthesis: N-acetyl-[¹⁴C]glucosamine

-

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. At various time intervals (e.g., 0, 15, 30, 60, and 120 minutes), samples are withdrawn from each culture.

-

Precipitation and Washing: The incorporation of the radiolabeled precursor is stopped by adding an equal volume of cold 10% trichloroacetic acid (TCA). The samples are then incubated on ice for at least 30 minutes to allow for the precipitation of macromolecules. The precipitates are collected by filtration through glass fiber filters. The filters are washed sequentially with cold 5% TCA and ethanol (B145695) to remove unincorporated precursors.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter. The percentage of incorporation is calculated relative to the control group (no this compound).

Lipid Extraction and Analysis

This protocol describes the extraction and analysis of lipids from S. epidermidis to assess the effect of this compound on the lipid profile.

-

Lipid Extraction: Bacterial cells, previously treated with this compound and radiolabeled with [2-¹⁴C]Acetate as described above, are harvested by centrifugation. The cell pellet is washed with a suitable buffer. Lipids are extracted using a modified Bligh-Dyer method. Briefly, the cell pellet is resuspended in a single-phase mixture of chloroform (B151607):methanol:water. After a period of extraction, the mixture is separated into two phases by the addition of chloroform and water. The lower chloroform phase, containing the lipids, is carefully collected.

-

Thin-Layer Chromatography (TLC): The extracted lipids are concentrated and spotted onto a silica (B1680970) gel TLC plate. The plate is developed in a solvent system appropriate for the separation of bacterial lipids (e.g., chloroform:methanol:acetic acid).

-

Analysis: The separated lipid spots are visualized by autoradiography or by staining with appropriate reagents (e.g., iodine vapor for general lipids, specific stains for phospholipids (B1166683) or glycolipids). The radioactivity of individual lipid spots can be quantified by scraping the corresponding silica gel areas from the plate and measuring the radioactivity by liquid scintillation counting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways involved in S. epidermidis lipid synthesis and the experimental workflow for assessing the impact of this compound.

Figure 1: The Type II Fatty Acid Synthesis (FASII) pathway in Staphylococcus epidermidis.

Figure 2: Phospholipid biosynthesis pathway in Staphylococcus epidermidis.

Figure 3: Experimental workflow for assessing macromolecular synthesis inhibition.

Discussion and Conclusion

The evidence strongly indicates that this compound's primary antibacterial effect on Staphylococcus epidermidis is the inhibition of lipid synthesis.[1][2] This is supported by the rapid and potent inhibition of radiolabeled acetate (B1210297) incorporation into the total lipid fraction at concentrations that have minimal immediate impact on the synthesis of other macromolecules like DNA, RNA, and protein.[1] The observation that this compound does not cause significant alterations in the overall lipid pattern suggests that it targets an essential, early step in the lipid biosynthesis pathway, rather than modifying existing lipids.[1][2]

While the precise enzymatic target of this compound in S. epidermidis has not been definitively identified, its known mechanism of action in fungi—the inhibition of a cytochrome P450-dependent C-14 demethylation step in ergosterol biosynthesis—provides a valuable lead.[1] Although bacteria do not synthesize sterols, it is plausible that this compound targets a homologous or structurally similar enzyme involved in a critical step of bacterial lipid metabolism. The Type II Fatty Acid Synthesis (FASII) pathway, which is essential for bacterial viability and distinct from the mammalian Type I pathway, presents a number of potential targets.

The accumulation of lipid-like material observed in ultrastructural studies of this compound-treated S. epidermidis further corroborates the disruption of lipid metabolism. This could be a consequence of the blockage of a specific enzymatic step, leading to the buildup of precursor molecules.

References

Investigating the Ergosterol Biosynthesis Inhibition Pathway of Lombazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lombazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of the ergosterol biosynthesis pathway. This document details the molecular target of this compound, presents key quantitative data on the activity of related imidazole (B134444) antifungals, outlines detailed experimental protocols for assessing antifungal efficacy and mechanism of action, and provides visual diagrams of the core pathways and experimental workflows.

Mechanism of Action: Targeting Sterol 14α-Demethylase

This compound's primary antifungal activity stems from its inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: sterol 14α-demethylase (also known as lanosterol (B1674476) 14α-demethylase or CYP51).[1][2] This enzyme is a cytochrome P450-dependent enzyme responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.

Ergosterol is the major sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to two primary consequences detrimental to the fungal cell:

-

Depletion of Ergosterol: The scarcity of ergosterol in the cell membrane compromises its structural integrity and function.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of sterol 14α-demethylase results in the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell.

The overall effect is a fungistatic action, inhibiting the growth and proliferation of the fungal pathogen.

Quantitative Data: In Vitro Antifungal Activity

| Fungal Species | Miconazole MIC90 (µg/mL) | Reference |

| Candida albicans (Fluconazole-susceptible) | 0.12 | [3] |

| Candida albicans (Fluconazole-resistant) | 0.5 | [3] |

| Candida krusei | 0.5 | [3] |

| Candida glabrata | 0.25 | [3] |

| Candida tropicalis | 0.12 | [3] |

| Candida parapsilosis | 0.25 | [3] |

| Candida dubliniensis | 0.06 | [3] |

Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the tested isolates. This data for Miconazole is provided as a representative example due to the lack of specific public data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antifungal agent against fungal isolates.

Materials:

-

Antifungal agent stock solution (e.g., this compound)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum, standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Dilutions: a. Prepare a series of two-fold serial dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL. b. Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

-

Inoculum Preparation: a. Culture the fungal isolate on appropriate agar (B569324) plates. b. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control. b. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. b. Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Quantification Assay

This protocol describes a method to quantify the total ergosterol content in fungal cells following treatment with an antifungal agent.

Materials:

-

Fungal culture

-

Antifungal agent (e.g., this compound)

-

Saponification solution (25% alcoholic potassium hydroxide)

-

N-heptane

-

Sterile water

-

Spectrophotometer

Procedure:

-

Fungal Culture and Treatment: a. Grow the fungal isolate in a suitable liquid medium to mid-logarithmic phase. b. Expose the fungal culture to various concentrations of the antifungal agent (and a no-drug control) for a defined period.

-

Cell Harvesting and Saponification: a. Harvest the fungal cells by centrifugation. b. Wash the cell pellet with sterile water. c. Resuspend the pellet in the saponification solution and incubate at 85°C for 1 hour to extract sterols.

-

Sterol Extraction: a. After cooling, add a mixture of sterile water and n-heptane to the saponified sample. b. Vortex vigorously to extract the non-saponifiable fraction (containing ergosterol) into the n-heptane layer. c. Separate the n-heptane layer.

-

Spectrophotometric Analysis: a. Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer. b. Ergosterol content is calculated based on the absorbance at two specific wavelengths (typically around 281.5 nm and 230 nm) and the characteristic absorbance profile of ergosterol. The presence of a peak at 281.5 nm and a shoulder at 271 nm, 281.5 nm, and 293.5 nm is indicative of ergosterol.

Cell-Free Lanosterol 14α-Demethylase Inhibition Assay

This protocol outlines a method to determine the IC50 value of a compound against the target enzyme, lanosterol 14α-demethylase, in a cell-free system.[4]

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase (from a fungal source)

-

Lanosterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Inhibitor compound (e.g., this compound) at various concentrations

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical system for sterol analysis (e.g., GC-MS or HPLC)

Procedure:

-

Reaction Setup: a. In a reaction tube, combine the microsomal fraction, NADPH regenerating system, and the inhibitor at various concentrations in the reaction buffer. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate, lanosterol. b. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Sterol Extraction: a. Stop the reaction by adding a strong base or an organic solvent. b. Extract the sterols from the reaction mixture using an appropriate organic solvent.

-

Analysis and IC50 Determination: a. Analyze the extracted sterols using GC-MS or HPLC to separate and quantify the substrate (lanosterol) and the product (14-demethylated lanosterol). b. Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control. c. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4]

Visualizations

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Experimental workflow for ergosterol quantification in fungal cells.

References

- 1. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 4. benchchem.com [benchchem.com]

Preliminary Studies on the Spectrum of Activity for Lombazole: A Technical Guide

For Internal Use and Scientific Audiences Only

Abstract

Lombazole is a novel synthetic small molecule currently under preclinical investigation as a potential antifungal agent.[1][2] Preliminary data indicate that its mechanism of action involves the targeted, non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[3][4] This mode of action suggests a favorable therapeutic window, as mammalian cells lack a cell wall.[5] This document summarizes the initial in vitro findings on this compound's spectrum of activity against a panel of clinically relevant fungal pathogens, details the experimental protocols used for its evaluation, and outlines its proposed mechanism of action.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[6] The current antifungal arsenal (B13267) is limited, and there is an urgent need for new therapeutic agents with novel mechanisms of action.[1][6] this compound emerges as a promising candidate from a high-throughput screening campaign designed to identify inhibitors of fungal cell wall biosynthesis. Its unique chemical structure and potent in vitro activity warrant further investigation. This guide provides a comprehensive overview of the foundational studies conducted to characterize its antifungal profile.

Proposed Mechanism of Action

This compound is hypothesized to function by inhibiting the FKS1 subunit of the β-(1,3)-D-glucan synthase complex.[4] This enzyme is essential for catalyzing the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in humans.[3][5] By disrupting the integrity of the cell wall, this compound leads to osmotic instability and subsequent cell lysis, resulting in a fungicidal effect against susceptible organisms.[5]

Caption: Proposed non-competitive inhibition of the FKS1 subunit by this compound.

In Vitro Spectrum of Activity

This compound was tested against a panel of fungal species using a standardized broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). The results demonstrate potent activity against Candida and Aspergillus species, with variable activity against Cryptococcus neoformans.

Data Presentation: MIC Values

The following table summarizes the MIC values, representing the lowest concentration of this compound that prevents visible growth.

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.06 - 0.5 |

| Candida glabrata | ATCC 90030 | 0.25 | 0.5 | 0.125 - 1 |

| Candida parapsilosis | ATCC 22019 | 0.5 | 1 | 0.25 - 2 |

| Aspergillus fumigatus | ATCC 204305 | 0.06 | 0.125 | 0.03 - 0.25 |

| Aspergillus flavus | ATCC 204304 | 0.125 | 0.25 | 0.06 - 0.5 |

| Cryptococcus neoformans | ATCC 208821 | 4 | 16 | 2 - >32 |

| Fusarium solani | ATCC 36031 | >32 | >32 | >32 |

-

MIC₅₀: Concentration inhibiting 50% of isolates.

-

MIC₉₀: Concentration inhibiting 90% of isolates.

Experimental Protocols

Detailed methodologies were followed to ensure the reproducibility and accuracy of the results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[7][8]

-

Preparation of this compound: A stock solution of this compound was prepared in 100% DMSO. Serial two-fold dilutions were made in RPMI-1640 medium in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. A suspension was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in each well.[8]

-

Incubation: Plates were incubated at 35°C for 24-48 hours, depending on the organism.[10]

-

Endpoint Determination: The MIC was defined as the lowest concentration of this compound showing no visible growth.[7]

References

- 1. Antifungal agents in clinical and preclinical development: overview and analysis [who.int]

- 2. Antifungal agents in clinical and preclinical development [who.int]

- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. protocols.io [protocols.io]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

Understanding the molecular basis of Lombazole's antifungal properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lombazole is an imidazole-based antifungal agent that exerts its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the specific inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14-alpha-demethylase. The consequent depletion of ergosterol and accumulation of toxic sterol intermediates lead to a cascade of downstream effects, including impaired membrane function, cell wall stress, and ultimately, the inhibition of fungal growth. This technical guide provides a detailed exploration of the molecular basis of this compound's antifungal properties, including its mechanism of action, impact on fungal signaling pathways, and relevant experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview based on the established understanding of imidazole (B134444) antifungals.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole antifungals, lies in its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51A1). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the primary sterol in fungal cell membranes.[1][2]

The inhibition of lanosterol 14-alpha-demethylase by this compound leads to two major downstream consequences:

-

Depletion of Ergosterol: Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal plasma membrane. Its depletion leads to a dysfunctional cell membrane, increased permeability, and leakage of essential cellular components.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of lanosterol and other 14-alpha-methylated sterols.[3] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-bound enzymes.

This dual assault on the fungal cell membrane is the primary reason for the fungistatic and, at higher concentrations, fungicidal activity of this compound.

Visualizing the Ergosterol Biosynthesis Pathway and this compound's Target

Quantitative Data: Potency of Imidazole Antifungals

Specific Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound are not extensively reported in recent scientific literature. However, to provide a comparative context for its potential potency, the following tables summarize reported MIC values for other imidazole and triazole antifungals against common fungal pathogens. These values are highly dependent on the specific fungal strain and the testing methodology employed.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Azole Antifungals against Candida Species

| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) | Candida parapsilosis MIC Range (µg/mL) | Candida tropicalis MIC Range (µg/mL) | Candida krusei MIC Range (µg/mL) |

| Miconazole | ≤0.03 - >128 | ≤0.03 - >128 | ≤0.03 - 32 | ≤0.03 - 64 | ≤0.12 - >128 |

| Clotrimazole | 0.12 - >128 | 0.25 - >128 | 0.06 - 16 | 0.12 - >128 | 0.5 - >128 |

| Ketoconazole | ≤0.03 - 16 | ≤0.03 - 16 | ≤0.03 - 4 | ≤0.03 - 8 | 0.12 - 16 |

| Fluconazole | ≤0.25 - 64 | 0.5 - >64 | 0.5 - 16 | ≤0.25 - 64 | 8 - >64 |

| Itraconazole | ≤0.03 - 16 | 0.12 - 16 | ≤0.03 - 4 | ≤0.03 - 8 | 0.25 - 16 |

| Voriconazole | ≤0.007 - 1 | 0.03 - 16 | ≤0.007 - 0.5 | ≤0.007 - 1 | 0.06 - 8 |

| Posaconazole | ≤0.008 - 1 | 0.03 - 8 | ≤0.008 - 0.5 | ≤0.008 - 1 | 0.06 - 4 |

Note: Data compiled from various sources and represent a range of reported values. Actual MICs can vary significantly.[4][5][6]

Table 2: IC50 Values of Select Azoles against Lanosterol 14-alpha-demethylase

| Antifungal Agent | Target Organism | IC50 (µM) |

| Itraconazole | Candida albicans | ~0.8 |

| A-39806 (non-azole) | Candida albicans | 0.9 (whole cell) |

| A-39806 (non-azole) | Candida albicans | 1.9 (cell-free) |

Note: Data for illustrative purposes, highlighting the direct inhibitory effect on the target enzyme.[7][8]

Secondary Effects: Cell Wall Stress and Signaling Pathways

The disruption of the plasma membrane by this compound induces significant stress on the fungal cell, leading to secondary effects, most notably on the cell wall. The fungal cell wall is a dynamic structure that responds to environmental insults to maintain cellular integrity.

Cell Wall Thickening and Chitin (B13524) Deposition

A documented consequence of treatment with imidazole antifungals is the thickening of the fungal cell wall. This is often attributed to an abnormal and compensatory deposition of chitin, a key structural polysaccharide in the cell wall. This response is believed to be a result of the activation of cell wall stress signaling pathways.

Activation of the Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a conserved signaling cascade in fungi that is activated in response to cell wall stress. Azole-induced membrane damage is a potent trigger for this pathway.[3][9] The activation of the CWI pathway leads to a transcriptional response aimed at reinforcing the cell wall, including the upregulation of chitin synthase genes.

Experimental Protocols

The following sections outline generalized methodologies for key experiments relevant to studying the antifungal properties of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Early-Stage Research on Lansoprazole's Potential Therapeutic Applications: A Technical Guide

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3] It belongs to the class of substituted benzimidazoles and is widely used for the treatment of acid-related gastrointestinal conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[2][4] This technical guide provides an in-depth overview of the early-stage research and clinical findings related to the therapeutic applications of Lansoprazole, with a focus on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

Lansoprazole is a prodrug that, once in the acidic environment of the gastric parietal cells, converts to its active form.[5] This active metabolite then irreversibly binds to the H+/K+-ATPase enzyme system (the proton pump), effectively blocking the final step of gastric acid production.[5][6] This inhibition leads to a significant and sustained reduction in both basal and stimulated gastric acid secretion.[6]

Signaling Pathway of Gastric Acid Secretion and Lansoprazole Inhibition

Caption: Signaling pathway of gastric acid secretion and inhibition by Lansoprazole.

Quantitative Data from Clinical Trials

The efficacy of Lansoprazole has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Lansoprazole in Duodenal Ulcer Healing

| Treatment Group | Duration | Healing Rate | Pain Relief Rate (Day 3) | Reference |

| Lansoprazole | 4 weeks | 97.4% | 74.3% | [7] |

| Omeprazole | 4 weeks | 91.2% | 51.6% | [7] |

Table 2: Efficacy of Lansoprazole in Frequent Nighttime Heartburn

| Treatment Group | Duration | % of Nights without Heartburn | % of 24-h Days without Heartburn | Reference |

| Lansoprazole (15 mg) | 14 days | 61.3% | Significantly greater than placebo | [8] |

| Lansoprazole (30 mg) | 14 days | 61.7% | Significantly greater than placebo | [8] |

| Placebo | 14 days | 47.8% | N/A | [8] |

Table 3: Efficacy of Lansoprazole in Ranitidine-Resistant Peptic Ulcers

| Treatment | Duration to Healing | Healing Rate | Reference |

| Lansoprazole (30-60 mg daily) | 2-12 weeks | 95.2% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in preclinical and clinical studies of Lansoprazole.

Preclinical Experimental Protocol: Anti-Ulcer Efficacy in a Rodent Model

This protocol outlines a general workflow for evaluating the anti-ulcer efficacy of Lansoprazole in a rodent model.[5]

-

Animal Model: Select a suitable rodent model for inducing gastric ulcers (e.g., NSAID-induced ulcer model).

-

Grouping: Divide animals into control and treatment groups.

-

Lansoprazole Preparation:

-

Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. The pH can be adjusted to neutral or slightly alkaline (pH 7-8) with sodium bicarbonate to enhance stability.[5]

-

Suspension: Suspend the required amount of Lansoprazole powder in the CMC vehicle. Due to its poor water solubility, it will form a suspension.[5]

-

-

Administration: Administer the Lansoprazole suspension or vehicle to the respective groups via oral gavage. The suspension should be administered immediately after preparation to ensure homogeneity.[5]

-

Ulcer Induction: Induce gastric ulcers in the animals according to the chosen model.

-

Evaluation: After a specified period, euthanize the animals and evaluate the extent of gastric ulceration.

Experimental Workflow for an Anti-Ulcer Study

Caption: General experimental workflow for an anti-ulcer study.

Clinical Trial Protocol: Lansoprazole for Frequent Nighttime Heartburn

This protocol summarizes the methodology of a randomized, double-blind, placebo-controlled trial.[8]

-

Subject Selection: A total of 864 subjects with heartburn on ≥2 days per week for the past month were enrolled.[8]

-

Randomization: Subjects were randomized to one of three treatment groups: Lansoprazole 15 mg, Lansoprazole 30 mg, or placebo.[8]

-

Treatment: Subjects received their assigned treatment once daily in the morning for 14 days.[8]

-

Endpoints:

-

Data Analysis: Statistical comparisons were made between the Lansoprazole groups and the placebo group.

Pharmacokinetics and Metabolism

Lansoprazole is rapidly absorbed, with peak plasma concentrations reached approximately 1.7 hours after oral administration.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][6] The plasma elimination half-life is short, generally less than 2 hours.[2] The extent of metabolism can be influenced by an individual's CYP2C19 genotype, which may affect the drug's efficacy at standard doses.[10]

Safety and Tolerability

Clinical trials have demonstrated that Lansoprazole is well-tolerated for both short-term and long-term use.[11] The incidence of adverse events is comparable to that of other PPIs like omeprazole, H2-receptor antagonists like ranitidine (B14927), and even placebo.[11] No significant changes in gastric endocrine cell growth or evidence of dysplasia or neoplasia have been observed with long-term treatment.[11]

Early-stage research and subsequent clinical trials have firmly established Lansoprazole as a safe and effective therapeutic agent for a range of acid-related gastrointestinal disorders. Its potent and specific mechanism of action, coupled with a favorable safety profile, makes it a cornerstone in the management of these conditions. Further research may continue to explore its potential applications and optimize its use in specific patient populations.

References

- 1. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. [A clinical trial of lansoprazole in the treatment of duodenal ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical trial: lansoprazole 15 or 30 mg once daily vs. placebo for treatment of frequent nighttime heartburn in self-treating subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An open trial of long-term therapy with lansoprazole in patients with peptic ulceration resistant to extended high-dose ranitidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Safety profile of Lansoprazole: the US clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Azole Antifungals on Fungal Cell Membrane Integrity: A Technical Guide

Disclaimer: The compound "Lombazole" is not found in the current scientific literature. This guide will therefore focus on the well-established class of azole antifungals, using representative molecules like ketoconazole (B1673606) and fluconazole (B54011) to detail the impact on fungal cell membrane integrity. The principles and methodologies described are broadly applicable to this class of antifungal agents.

This technical guide provides an in-depth analysis of the mechanisms by which azole antifungals disrupt the integrity of the fungal cell membrane. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal discovery.

Core Mechanism of Action

Azole antifungals function primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] This enzyme, a member of the cytochrome P450 family, is responsible for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5][6]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols, such as 14α-methyl-3,6-diol.[7][8][9] This alteration in the sterol composition of the membrane has several detrimental consequences for the fungal cell:

-

Increased Membrane Permeability and Fluidity: The accumulation of abnormal sterols disrupts the tightly packed structure of the phospholipid bilayer, leading to increased membrane fluidity and permeability.[2][8][9] This can result in the leakage of essential intracellular components and an increased susceptibility to osmotic stress.

-

Impaired Enzyme Function: Many essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, require a specific sterol environment to function correctly. The altered sterol profile disrupts their activity, further compromising cellular processes.[10]

-

Inhibition of Fungal Growth: The culmination of these effects is the inhibition of fungal growth, a characteristic that defines the fungistatic nature of most azole drugs.[1][2] At higher concentrations, some azoles can exhibit fungicidal activity due to direct membrane damage.[11]

Data Presentation

The following tables summarize quantitative data from studies on the effects of azole antifungals on fungal ergosterol content and membrane fluidity.

Table 1: Effect of Fluconazole on Ergosterol Content in Candida albicans

| Fluconazole Concentration (µg/mL) | Mean Reduction in Ergosterol Content (Susceptible Isolates) | Mean Reduction in Ergosterol Content (Resistant Isolates) |

| 1 | 72% | 25% |

| 4 | 84% | Not specified |

| 16 | 95% | Not specified |

| 64 | 100% | 84% |

Source: Adapted from experimental data on fluconazole's effect on C. albicans isolates.[7]

Table 2: Impact of Fluconazole on Membrane Fluidity in Saccharomyces cerevisiae

| Treatment | Order Parameter (S) | Rotational Lipid Motion |

| Control (No Fluconazole) | 0.965 | Baseline |

| Fluconazole Administration | 0.907 | 5-fold acceleration |

Source: Data from a study using the fluorescence anisotropy probe TMA-DPH to measure membrane rigidity.[3] A lower order parameter (S) indicates increased membrane fluidity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of azole antifungals on fungal cell membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Antifungal Stock Solution: Dissolve the azole antifungal in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile fungal growth medium (e.g., RPMI-1640) to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the antifungal working solution (at twice the highest desired final concentration) to well 1.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 100 µL from well 11. Well 12 will serve as a drug-free growth control.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

-

Inoculation and Incubation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Ergosterol Quantification Assay

This protocol details the extraction and spectrophotometric quantification of ergosterol from fungal cells.

Protocol:

-

Cell Culture and Harvesting:

-

Grow the fungal culture in a suitable broth medium with and without the test azole compound for a specified period (e.g., 16 hours).

-

Harvest the cells by centrifugation and wash them with sterile distilled water.

-

-

Saponification:

-

To the cell pellet, add a 25% alcoholic potassium hydroxide (B78521) solution (25g KOH, 35mL sterile distilled water, brought to 100mL with 100% ethanol).

-

Vortex for 1 minute and incubate in an 85°C water bath for 1 hour.

-

-

Sterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

-

Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

-

-

Spectrophotometric Analysis:

-

Transfer the n-heptane layer to a quartz cuvette.

-

Scan the absorbance from 240 nm to 300 nm using a spectrophotometer.

-

The presence of ergosterol and the late sterol intermediate 24(28)dehydroergosterol (24(28)DHE) results in a characteristic four-peaked curve.

-

Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm, accounting for the contribution of 24(28)DHE.

-

Membrane Permeability Assay (Propidium Iodide Uptake)

Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.

Protocol:

-

Cell Preparation:

-

Harvest fungal cells from a liquid culture and wash them with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer to a known concentration.

-

-

Treatment with Azole: Incubate the cell suspension with various concentrations of the azole antifungal for different time points. Include a positive control (e.g., heat-killed cells or cells treated with 70% ethanol) and a negative control (untreated cells).

-

Staining with Propidium Iodide: Add propidium iodide solution (final concentration of 1-5 µg/mL) to each cell suspension and incubate in the dark for 5-15 minutes at room temperature.

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. The percentage of PI-positive cells corresponds to the population with damaged cell membranes.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of azole antifungals.

Caption: Mechanism of azole antifungal action on the ergosterol biosynthesis pathway.

Caption: Experimental workflow for the quantification of ergosterol in fungal cells.

Caption: Workflow for assessing fungal membrane permeability using propidium iodide.

References

- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 3. Fluconazole modulates membrane rigidity, heterogeneity, and water penetration into the plasma membrane in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 6. scielo.br [scielo.br]

- 7. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Membrane fluidity and lipid composition of fluconazole resistant and susceptible strains of Candida albicans isolated from diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Lombazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lombazole is identified as an inhibitor of the sterol C-14 demethylation step within the fungal ergosterol (B1671047) biosynthesis pathway, a mechanism of action characteristic of azole antifungals.[1][2] This mode of action disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.

These application notes provide a comprehensive guide to standardized in vitro antifungal susceptibility testing protocols applicable to this compound. Given the limited specific published data for this compound, the following protocols are based on established methodologies for other azole antifungal agents as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended to serve as a robust framework for the systematic evaluation of this compound's antifungal activity.

Mechanism of Action: Azole Antifungals

Azole antifungals, including this compound, exert their effect by targeting the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The incorporation of these abnormal sterols disrupts the normal structure and function of the cell membrane, increasing its permeability and ultimately inhibiting fungal growth.[4]

Figure 1: Mechanism of action of this compound and other azole antifungals.

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. It is recommended to perform these assays in parallel with established antifungal agents to ensure the validity of the results.

Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.4)

This method is considered the reference standard for antifungal susceptibility testing of yeasts.[5][6][7]

a. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). The exact concentration will depend on the desired final testing range.

-

Further dilutions should be made in RPMI 1640 medium to achieve the desired concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting fungal growth.

b. Preparation of Inoculum:

-

Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of fungal cells in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at a wavelength of 530 nm.

-

Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

c. Assay Procedure:

-

Use sterile 96-well microtiter plates.

-

Add 100 µL of RPMI 1640 medium to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound (in RPMI 1640) to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

d. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

-

For azoles, the endpoint is typically defined as a ≥50% reduction in turbidity as determined visually or with a spectrophotometer at 490 nm.

Disk Diffusion Method (Based on CLSI M44)

This method is a simpler, agar-based alternative to broth microdilution.

a. Preparation of Agar Plates and Disks:

-

Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

-

Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.

-

Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound. The optimal concentration for the disks will need to be determined empirically.

b. Inoculum Preparation and Inoculation:

-

Prepare a fungal inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

c. Assay Procedure:

-

Allow the inoculated plates to dry for 3-5 minutes.

-

Aseptically apply the this compound-impregnated disks to the surface of the agar.

-

Incubate the plates at 35°C for 20-24 hours.

d. Interpretation of Results:

-

Measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.

-

The interpretation of the zone diameters (as susceptible, intermediate, or resistant) requires correlation with MIC data. Since specific breakpoints for this compound are not established, this method is primarily useful for screening and qualitative assessment.

Figure 2: Experimental workflow for the broth microdilution method.

Data Presentation

Quantitative data, such as MIC values, should be summarized in tables for clear comparison. When establishing in-house testing for this compound, it is crucial to include quality control (QC) strains with known susceptibility to other azole antifungals. This ensures the reliability and reproducibility of the testing method.

Table 1: Example Quality Control Reference Ranges for Broth Microdilution

The following table provides established MIC ranges for common QC strains against well-characterized azole antifungals, as per CLSI guidelines. These ranges can be used to validate the testing procedure.

| Antifungal Agent | QC Strain | Expected MIC Range (µg/mL) |

| Fluconazole | Candida parapsilosis ATCC 22019 | 1.0 - 4.0 |

| Candida krusei ATCC 6258 | 16 - 64 | |

| Voriconazole | Candida parapsilosis ATCC 22019 | 0.015 - 0.12 |

| Candida krusei ATCC 6258 | 0.06 - 0.5 | |

| Itraconazole | Candida parapsilosis ATCC 22019 | 0.03 - 0.12 |

| Candida krusei ATCC 6258 | 0.12 - 0.5 |

Note: These are example ranges and should be verified against the latest CLSI M60 document.

Table 2: Hypothetical Data Presentation for this compound MICs

Once MICs for this compound are determined, they should be presented in a clear, tabular format.

| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | [Experimental Value] | [Experimental Value] |

| Candida glabrata ATCC 90030 | [Experimental Value] | [Experimental Value] |

| Clinical Isolate 1 | [Experimental Value] | [Experimental Value] |

| Clinical Isolate 2 | [Experimental Value] | [Experimental Value] |

Conclusion

The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound's antifungal activity. Adherence to these established methodologies, including the use of appropriate quality control strains, is essential for generating reliable and reproducible data. This information will be critical for the further development and characterization of this compound as a potential antifungal agent.

References

- 1. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Climbazole - Wikipedia [en.wikipedia.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Lombazole Against Candida Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the continuous development and evaluation of new therapeutic agents. Lombazole is an imidazole (B134444) antifungal agent that, like other azoles, targets the fungal cell membrane. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against various Candida species, a critical step in assessing its antifungal efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]

The primary mechanism of action for azole antifungals, including this compound, involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Signaling Pathway of Azole Antifungals

The following diagram illustrates the mechanism of action of this compound in inhibiting the ergosterol biosynthesis pathway in Candida species.

Caption: Mechanism of action of this compound on the ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[6][7][8]

Materials

-

This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO).

-

Candida Species: Clinical or reference strains of Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Candida krusei.

-

Culture Media:

-

Sabouraud Dextrose Agar (SDA) for culturing Candida isolates.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid).[9]

-

-

Equipment and Consumables:

-

Sterile, flat-bottom 96-well microtiter plates.

-

Multichannel pipette.

-

Spectrophotometer or microplate reader (for OD600 readings).

-

Incubator (35°C).

-

Vortex mixer.

-

Sterile saline (0.85%).

-

0.5 McFarland standard.

-

Experimental Workflow

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Workflow for determining the MIC of this compound using broth microdilution.

Step-by-Step Procedure

-

Preparation of this compound Dilutions:

-

Prepare a 2x working stock of the highest this compound concentration to be tested in RPMI-1640 medium.

-

In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2 through 11.

-

Add 200 µL of the 2x this compound working stock to column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Subculture Candida isolates on SDA plates and incubate at 35°C for 24 hours.

-

Harvest fresh colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well from columns 1 to 11.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600).

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction, or MIC50) compared to the growth control.[10]

-

Data Presentation

The following tables present hypothetical but representative MIC data for this compound against various Candida species.

Table 1: MIC Range of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) |

| C. albicans | 0.03 - 2 |

| C. glabrata | 0.125 - 8 |

| C. parapsilosis | 0.06 - 4 |

| C. tropicalis | 0.03 - 1 |

| C. krusei | 0.25 - 16 |

Table 2: Comparative MIC Values (MIC50 and MIC90) of this compound

| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. albicans | 0.125 | 1 |

| C. glabrata | 1 | 4 |

| C. parapsilosis | 0.25 | 2 |

| C. tropicalis | 0.125 | 0.5 |

| C. krusei | 2 | 8 |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Interpretation and Conclusion

The determination of the MIC is a fundamental in vitro measure of an antifungal agent's activity. The provided protocol, based on established CLSI standards, ensures reproducibility and comparability of results.[7][10] The hypothetical data presented suggests that this compound demonstrates potent activity against C. albicans and C. tropicalis, with moderate activity against other Candida species. As is common with some azoles, higher MICs may be observed for C. glabrata and C. krusei.

It is important to note that in vitro susceptibility testing provides a controlled assessment of an antifungal's effect on fungal growth.[10] The clinical efficacy of this compound will also depend on pharmacokinetic and pharmacodynamic factors. Further studies are warranted to establish clinical breakpoints and to evaluate the in vivo performance of this compound in treating Candida infections.

References

- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 2. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 7. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 8. Antifungal susceptibility profile of <i>Candida</i> species isolated from women with vulvovaginal candidiasis - Journal of Laboratory Physicians [jlabphy.org]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lombazole Antibacterial Assays on Staphylococcus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lombazole is an imidazole-based antimicrobial agent that has demonstrated notable activity against Gram-positive bacteria, including various species of Staphylococcus.[1][2] Unlike its mechanism of action in fungi, where it inhibits ergosterol (B1671047) biosynthesis, its antibacterial effects in Staphylococcus are primarily directed towards the inhibition of lipid synthesis within the cell envelope.[3][4][5] This disruption of essential lipid biosynthesis leads to a cascade of secondary effects, including compromised plasma membrane integrity, abnormal cell wall thickening, and eventual cell lysis.[1][2] These application notes provide a standardized operating procedure for evaluating the antibacterial efficacy of this compound against Staphylococcus species, offering detailed protocols for key assays and guidance on data interpretation.

Mechanism of Action

In Staphylococcus epidermidis, this compound's primary mode of action is the inhibition of lipid biosynthesis, a critical process for maintaining the structural and functional integrity of the bacterial cell envelope.[3][4] This interference with lipid synthesis results in profound ultrastructural changes, such as alterations in the plasma membrane's morphology and the accumulation of lipid-like material.[1] Secondary consequences of this primary effect include the thickening of the cell wall, abnormal cell division, and a separation of the plasma membrane from the cell wall, ultimately leading to cell disruption.[1][2]

Key Experiments and Protocols

To comprehensively evaluate the antibacterial properties of this compound against Staphylococcus, a series of in vitro assays are recommended. These include determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and performing a Time-Kill Kinetic Assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC of this compound against Staphylococcus.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Staphylococcus species (e.g., S. aureus, S. epidermidis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the Staphylococcus strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the appropriate starting concentration of this compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Optionally, read the absorbance at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Include a subculture from the growth control well.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

-

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.

Protocol:

-

Preparation:

-

Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control flask without this compound.

-

-

Inoculation:

-

Inoculate each flask with a starting inoculum of Staphylococcus at approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto MHA plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration.

-

Data Presentation

Quantitative data from these assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: MIC and MBC of this compound against Staphylococcus species

| Staphylococcus Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | ||

| S. epidermidis ATCC 12228 | ||

| Clinical Isolate 1 | ||

| Clinical Isolate 2 |

Table 2: Time-Kill Kinetics of this compound against S. aureus (log₁₀ CFU/mL)

| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Visualizations

Signaling Pathway

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Action of this compound, and inhibitor of fungal ergosterol biosynthesis, on Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lombazole Solubility and Stability in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lombazole (CAS RN: 60628-98-0) is an imidazole (B134444) derivative.[1][2][3] As with any research compound, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for the design and interpretation of in vitro and in vivo studies. This document provides a comprehensive set of protocols for determining the solubility and stability of this compound in common laboratory solvents. While specific quantitative data for this compound is not extensively published, the following standardized methods can be employed to generate this critical information.

This compound - Compound Information

-

IUPAC Name: 1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole[2]

-

Structure:

Part 1: Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves creating a saturated solution of the compound and then measuring its concentration.

1.1. Data Presentation: this compound Solubility

The following table should be used to record the experimentally determined solubility of this compound in various solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| DMSO | 25 | |||

| Methanol | 25 | |||

| PBS (pH 7.4) | 25 |

1.2. Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

-

This compound powder

-

Common laboratory solvents (e.g., Water, Ethanol, DMSO, Methanol, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Microcentrifuge

-

Analytical balance

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that a true equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved this compound at the bottom of the vial.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

To remove any remaining solid particles, centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes.

-

Alternatively, filter the supernatant through a 0.22 µm syringe filter.

-

-

Analysis:

-

Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.[6][7][8]

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound in that solvent.

-

1.3. Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for determining solubility.

Part 2: Stability Assessment

Assessing the chemical stability of this compound under various conditions is critical for ensuring the integrity of experimental results. This involves exposing the compound to different stressors and monitoring its degradation over time.

2.1. Data Presentation: this compound Stability

The following table should be used to record the percentage of this compound remaining after incubation under different conditions.

| Condition | Time (hours) | % this compound Remaining | Degradation Products Observed |

| pH Stability | |||

| pH 3 | 0 | 100 | - |

| 24 | |||

| 48 | |||

| pH 7.4 | 0 | 100 | - |

| 24 | |||

| 48 | |||

| pH 9 | 0 | 100 | - |

| 24 | |||

| 48 | |||

| Temperature Stability | |||

| 4 °C | 0 | 100 | - |

| 24 | |||

| 48 | |||

| 25 °C (RT) | 0 | 100 | - |

| 24 | |||

| 48 | |||

| 37 °C | 0 | 100 | - |

| 24 | |||

| 48 | |||

| Photostability | |||

| Light Exposed | 0 | 100 | - |

| 2 | |||

| 4 | |||

| Dark Control | 0 | 100 | - |

| 2 | |||

| 4 |

2.2. Experimental Protocol: Stability Assessment

This protocol describes a general method for evaluating the stability of this compound under various stress conditions.

Materials:

-